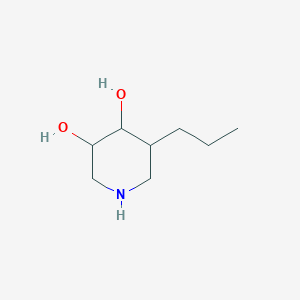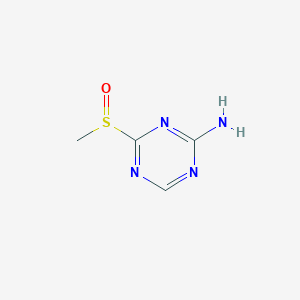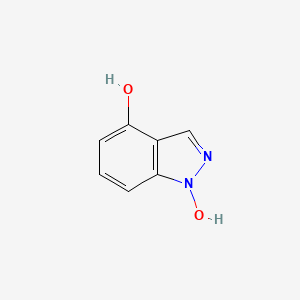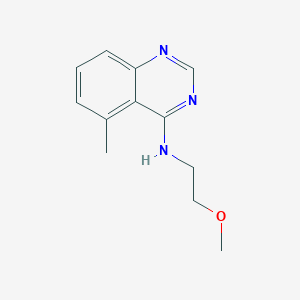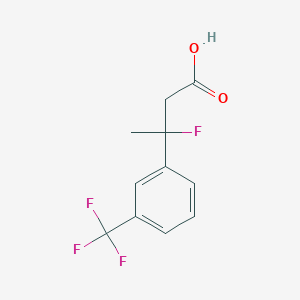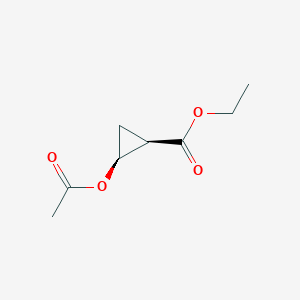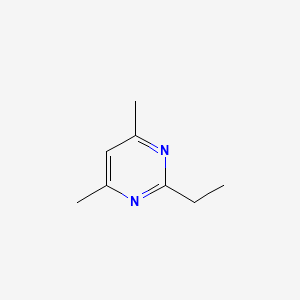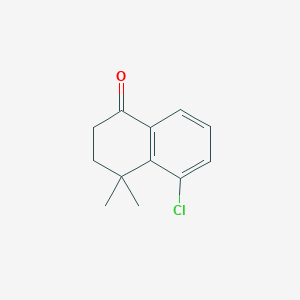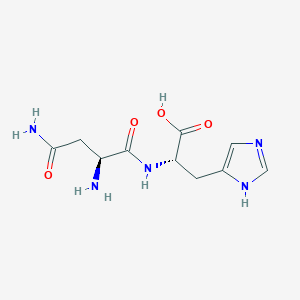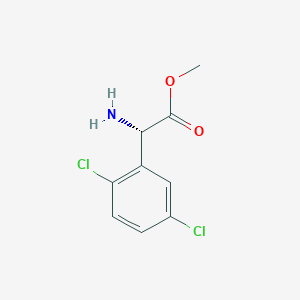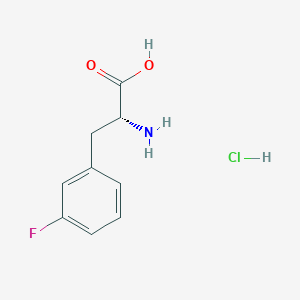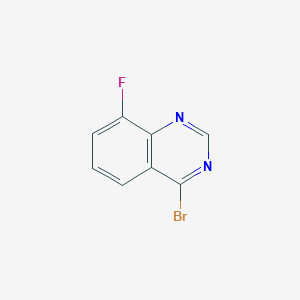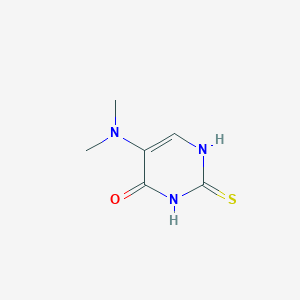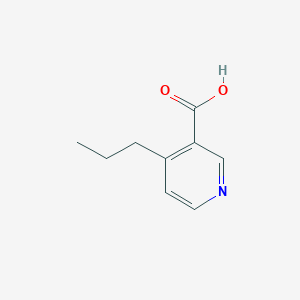
4-Propylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylnicotinicacid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a propyl group attached to the fourth position of the pyridine ring. Nicotinic acid and its derivatives are known for their significant roles in various biological processes, including lipid metabolism and cellular respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylnicotinicacid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid. The reaction typically involves the use of a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-cyanonicotinic acid followed by hydrolysis. This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Propylnicotinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or a catalyst like palladium on carbon.
Major Products:
Oxidation: Propylpyridinecarboxylic acid.
Reduction: Propylpyridinemethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
4-Propylnicotinicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism and cardiovascular health.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Propylnicotinicacid involves its interaction with nicotinic acid receptors. These receptors are involved in various metabolic pathways, including the regulation of lipid levels in the blood. The compound may also influence the activity of enzymes involved in cellular respiration and energy production.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Nicotinamide: Another derivative of nicotinic acid with similar biological activity.
4-Methylnicotinicacid: A similar compound with a methyl group instead of a propyl group.
Uniqueness: 4-Propylnicotinicacid is unique due to the presence of the propyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-6-8(7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
JZCFSNRFOWRNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


